Subtype Selectivity Across mGlu Receptors
Auglurant demonstrates exceptional subtype selectivity, exceeding 900-fold for mGlu5 versus the other seven mGlu receptor subtypes (mGlu1-4, 6-8) [1]. While comprehensive head-to-head selectivity panels are not uniformly available for all clinically tested mGlu5 NAMs, this level of selectivity ranks among the highest reported in the class, minimizing potential off-target pharmacology arising from cross-reactivity with other mGlu family members.
| Evidence Dimension | Selectivity fold for mGlu5 vs. other mGlu receptor subtypes |
|---|---|
| Target Compound Data | >900-fold |
| Comparator Or Baseline | Other mGlu receptor subtypes (mGlu1-4, 6-8); comparable class-level selectivity data for other mGlu5 NAMs not uniformly reported |
| Quantified Difference | >900-fold minimum selectivity window |
| Conditions | In vitro binding assays; mGlu receptor family panel |
Why This Matters
High subtype selectivity reduces the likelihood of confounding off-target effects mediated by other mGlu receptors, simplifying data interpretation in complex biological systems and enhancing experimental reproducibility.
- [1] Felts, A. S., Rodriguez, A. L., Blobaum, A. L., Morrison, R. D., Bates, B. S., Thompson Gray, A., ... & Emmitte, K. A. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. View Source
